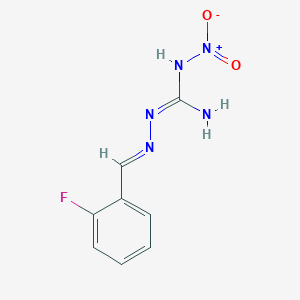
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide, also known as FNPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FNPA is a member of the nitrophenyl ether family, which has been shown to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in vitro, suggesting that it may be safe to use in animal studies. However, one limitation of using N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide. One direction is the development of new pain medications based on its anti-inflammatory and analgesic properties. Another direction is the development of new cancer treatments based on its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide and its potential use in other scientific research applications.
Métodos De Síntesis
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide can be synthesized by reacting 2-fluoro-5-nitrophenol with 4-methoxyphenol in the presence of a base, such as potassium carbonate, followed by acetylation with acetic anhydride. The resulting compound can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to have antitumor activity in vitro, suggesting that it may be useful in the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-8-10(18(20)21)2-7-13(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPWIRENMWZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)-2-(4-methoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)

![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)





![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)
![methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851000.png)